REACTION_CXSMILES
|
[C:1]([N:14](OCC)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].B.C1C[O:28][CH2:27][CH2:26]1>C(N(CC)CC)C>[CH2:1]([NH:14][C:15]1[CH:16]=[CH:17][C:18]([O:28][CH2:27][CH3:26])=[CH:19][CH:20]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2|
|
Name
|
N-dodecanoyl-p-ethoxyaminobenzene
|
Quantity
|
0.019 mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)N(C1=CC=CC=C1)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
stoppered with a drierite tube
|
Type
|
ADDITION
|
Details
|
Water was then added slowly
|
Type
|
CUSTOM
|
Details
|
to react with excess diborane
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The upper layer was washed with water (3 × 20 ml)
|
Type
|
WASH
|
Details
|
A fourth wash
|
Type
|
ADDITION
|
Details
|
It was broken by addition of salt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The upper layer was dried with anh. sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
yielding 5.56g (97%) of white plates of crude product
|
Type
|
CUSTOM
|
Details
|
Crystallization from methanol
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)NC1=CC=C(C=C1)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |